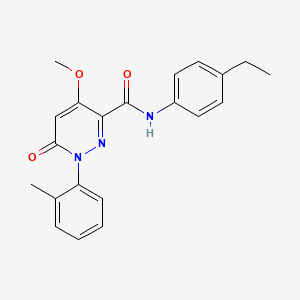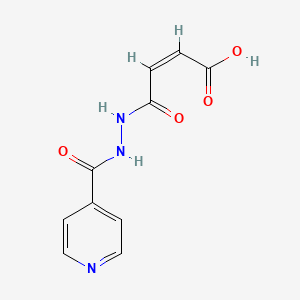
(Z)-4-(2-isonicotinoylhydrazinyl)-4-oxobut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-(2-isonicotinoylhydrazinyl)-4-oxobut-2-enoic acid, also known as INH1, is a small molecule inhibitor of the Rho GTPase family. It has been found to have potential therapeutic effects in various diseases, including cancer, inflammation, and cardiovascular diseases.
Mécanisme D'action
(Z)-4-(2-isonicotinoylhydrazinyl)-4-oxobut-2-enoic acid inhibits the activity of Rho GTPases by binding to their effector-binding domain. This prevents the interaction between Rho GTPases and their downstream effectors, which are involved in various cellular processes, including actin cytoskeleton organization, gene expression, and cell proliferation. Inhibition of Rho GTPases by (Z)-4-(2-isonicotinoylhydrazinyl)-4-oxobut-2-enoic acid has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models.
Biochemical and Physiological Effects:
(Z)-4-(2-isonicotinoylhydrazinyl)-4-oxobut-2-enoic acid has been shown to have various biochemical and physiological effects. In cancer cells, (Z)-4-(2-isonicotinoylhydrazinyl)-4-oxobut-2-enoic acid induces apoptosis by activating the caspase pathway and inhibiting the Akt pathway. In animal models, (Z)-4-(2-isonicotinoylhydrazinyl)-4-oxobut-2-enoic acid has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. (Z)-4-(2-isonicotinoylhydrazinyl)-4-oxobut-2-enoic acid has also been shown to inhibit the migration and invasion of cancer cells and reduce the angiogenic potential of endothelial cells.
Avantages Et Limitations Des Expériences En Laboratoire
(Z)-4-(2-isonicotinoylhydrazinyl)-4-oxobut-2-enoic acid has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes and target intracellular proteins. It has been extensively studied and has a well-established mechanism of action. However, (Z)-4-(2-isonicotinoylhydrazinyl)-4-oxobut-2-enoic acid also has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. It also has low stability in solution, which can lead to degradation over time.
Orientations Futures
For the study of (Z)-4-(2-isonicotinoylhydrazinyl)-4-oxobut-2-enoic acid include the development of more potent and selective inhibitors, the study of its effects in combination with other drugs or therapies, and the exploration of its potential applications in other diseases.
Méthodes De Synthèse
The synthesis of (Z)-4-(2-isonicotinoylhydrazinyl)-4-oxobut-2-enoic acid involves the reaction between 2-isonicotinoylhydrazine and ethyl acetoacetate. The reaction is carried out in the presence of a base, such as potassium hydroxide, and a solvent, such as ethanol. The product is then purified using column chromatography. The yield of the synthesis is around 50%.
Applications De Recherche Scientifique
(Z)-4-(2-isonicotinoylhydrazinyl)-4-oxobut-2-enoic acid has been extensively studied for its potential therapeutic effects in various diseases. It has been found to inhibit the activity of Rho GTPases, which play a crucial role in cell migration, proliferation, and survival. Inhibition of Rho GTPases has been shown to have potential therapeutic effects in cancer, inflammation, and cardiovascular diseases.
Propriétés
IUPAC Name |
(Z)-4-oxo-4-[2-(pyridine-4-carbonyl)hydrazinyl]but-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c14-8(1-2-9(15)16)12-13-10(17)7-3-5-11-6-4-7/h1-6H,(H,12,14)(H,13,17)(H,15,16)/b2-1- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNWTBOKOQOBRG-UPHRSURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NNC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1C(=O)NNC(=O)/C=C\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B2992601.png)
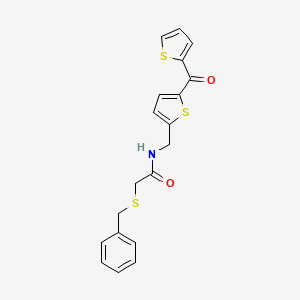
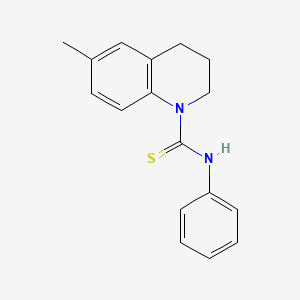

![2-[6-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetic acid](/img/structure/B2992606.png)
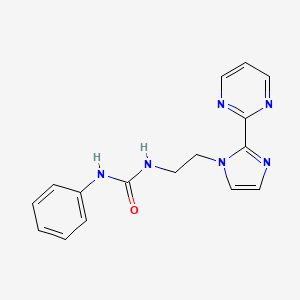
![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2992609.png)

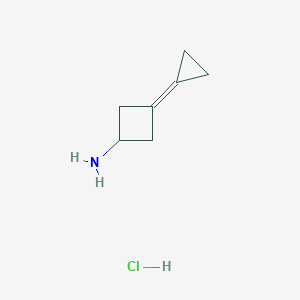
![5-amino-N-(3,4-dimethoxyphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2992614.png)
![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide](/img/structure/B2992616.png)
![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2992617.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2992622.png)
